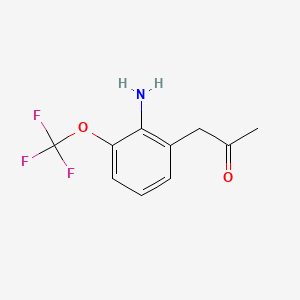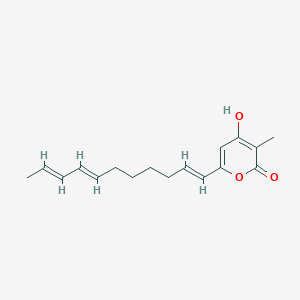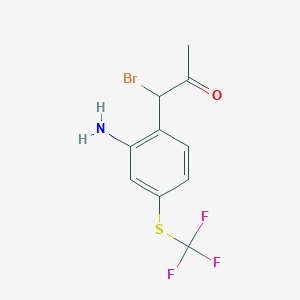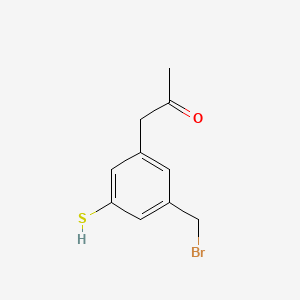
5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde is an organic compound characterized by the presence of a furan ring substituted with a 3,4,5-trimethoxyphenyl group and an aldehyde functional group. This compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 3,4,5-trimethoxybenzaldehyde is reacted with furan-2-boronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(3,4,5-Trimethoxyphenyl)furan-2-carboxylic acid.
Reduction: 5-(3,4,5-Trimethoxyphenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to inhibition of their functions . These interactions can result in anti-cancer and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Lacks the furan ring but shares the trimethoxyphenyl group.
5-(4-Methoxyphenyl)furan-2-carbaldehyde: Similar structure but with a single methoxy group on the phenyl ring.
5-(3,4,5-Trimethoxyphenyl)furan-2-carboxylic acid: Oxidized form of the aldehyde compound.
Uniqueness
5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde is unique due to the combination of the trimethoxyphenyl group and the furan ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds.
属性
CAS 编号 |
62427-26-3 |
|---|---|
分子式 |
C14H14O5 |
分子量 |
262.26 g/mol |
IUPAC 名称 |
5-(3,4,5-trimethoxyphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O5/c1-16-12-6-9(7-13(17-2)14(12)18-3)11-5-4-10(8-15)19-11/h4-8H,1-3H3 |
InChI 键 |
FANJFOUDYIKSIA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=C(O2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



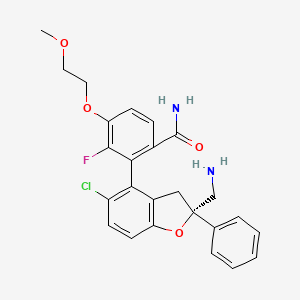



![1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid](/img/structure/B14076527.png)
